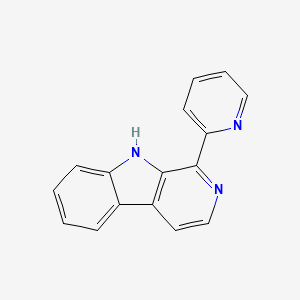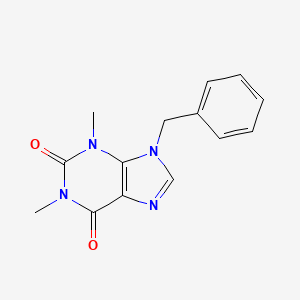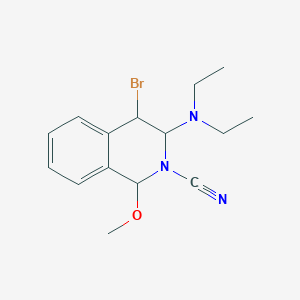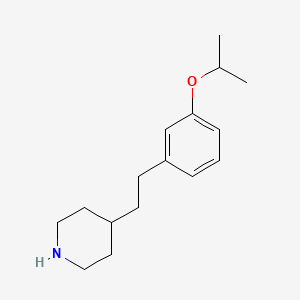![molecular formula C11H15ClO3 B13990133 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 60448-67-1](/img/structure/B13990133.png)
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom and a triethylene glycol monomethyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, resulting in substituted aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with various molecular targets. The chlorine atom and the ether groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic substitution reactions, further modifying its chemical properties.
Comparación Con Compuestos Similares
1-Chloro-4-methoxybenzene: Similar structure but with a single methoxy group instead of the triethylene glycol monomethyl ether group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of the triethylene glycol monomethyl ether group.
Uniqueness: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is unique due to the presence of the triethylene glycol monomethyl ether group, which imparts distinct solubility and reactivity characteristics compared to its simpler analogs.
Propiedades
Número CAS |
60448-67-1 |
|---|---|
Fórmula molecular |
C11H15ClO3 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
1-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
Clave InChI |
YCOKNQDEPBTXBO-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)








![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)


